molecular formula C7H4Cl3NO B8688524 4-Amino-3,5-dichlorobenzoyl chloride CAS No. 58991-40-5

4-Amino-3,5-dichlorobenzoyl chloride

Cat. No.: B8688524
CAS No.: 58991-40-5
M. Wt: 224.5 g/mol
InChI Key: ICZKDMJNSMQIFY-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichlorobenzoyl chloride (CAS: Not explicitly provided; structurally related to compounds in and ) is a halogenated benzoyl chloride derivative featuring an amino group at the para position and chlorine atoms at the 3- and 5-positions on the benzene ring. This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the preparation of amides and esters due to its reactive acyl chloride group. Its structural motif—combining electron-withdrawing (chlorine) and electron-donating (amino) substituents—confers unique reactivity and stability, making it valuable in targeted syntheses .

Properties

CAS No.

58991-40-5

Molecular Formula

C7H4Cl3NO

Molecular Weight

224.5 g/mol

IUPAC Name

4-amino-3,5-dichlorobenzoyl chloride

InChI

InChI=1S/C7H4Cl3NO/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2H,11H2

InChI Key

ICZKDMJNSMQIFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dichlorobenzoyl chloride typically involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions to produce 3,5-dichlorobenzoyl chloride, which is then reacted with an appropriate amine to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 4-Amino-3,5-dichlorobenzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dichlorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various dichlorobenzamide derivatives, which have applications in different fields .

Scientific Research Applications

4-Amino-3,5-dichlorobenzoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dichlorobenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophiles, such as amines, through the acylation reaction. This reactivity is crucial for its role in synthesizing various derivatives .

Comparison with Similar Compounds

Structural Analogs: Halogenated Benzoyl Chlorides and Benzoic Acids

Table 1: Structural and Functional Comparison
Compound Name CAS No. Key Substituents Reactivity/Applications Safety Profile
4-Amino-3,5-dichlorobenzoyl chloride - -NH₂, -Cl (3,5), -COCl High reactivity in nucleophilic substitutions; pharmaceutical intermediates Skin/eye irritant; respiratory hazard
4-Bromobenzoyl chloride 586-75-4 -Br (para), -COCl Less reactive than Cl derivatives; used in polymer chemistry Similar handling precautions
4-Amino-3,5-dichlorobenzoic acid 108679-71-6 -NH₂, -Cl (3,5), -COOH Lower reactivity; precursor to acyl chloride via SOCl₂ treatment Limited toxicity data

Key Findings :

  • Reactivity: The acyl chloride group in 4-amino-3,5-dichlorobenzoyl chloride enables faster reactions with amines or alcohols compared to its benzoic acid analog, which requires activation for similar transformations .
  • Electronic Effects: The amino group enhances resonance stabilization of intermediates, while chlorine atoms increase electrophilicity at the carbonyl carbon. This contrasts with 4-bromobenzoyl chloride, where bromine’s lower electronegativity reduces electrophilicity .

Functional Analogs: Therapeutic Derivatives

Clenbuterol (CAS: 37148-27-9), a β₂-adrenergic agonist, shares the 4-amino-3,5-dichloro substitution pattern but replaces the acyl chloride with a tertiary alcohol and t-butylamine side chain. While structurally related, Clenbuterol’s therapeutic function (antiasthmatic) diverges entirely from 4-amino-3,5-dichlorobenzoyl chloride’s role as a synthetic intermediate .

Substituted Pyridine Analogs

4-Amino-3,5-difluoropyridine (CAS: 159783-22-9) and related benzamides (e.g., N-(3,5-difluoropyrid-4-yl)-3-cyclopentyloxy-4-(methylthio)benzamide) exhibit structural parallels but replace the benzene ring with pyridine.

Key Comparison :

  • Synthetic Utility: Pyridine-based analogs are often used in kinase inhibitors due to their ability to coordinate metal ions, whereas 4-amino-3,5-dichlorobenzoyl chloride is more suited for amide couplings in small-molecule drug synthesis .
Table 3: Hazard Profiles
Compound GHS Classification Precautions
4-Amino-3,5-dichlorobenzoyl chloride Skin/Eye Irritant (Cat. 2); Respiratory Irritant (Cat. 3) Use PPE; avoid inhalation
4-Bromobenzoyl chloride Skin Corrosion (Cat. 1B) Immediate washing after contact

Note: Both benzoyl chlorides require rigorous ventilation and protective gear, but bromine’s larger atomic size may contribute to higher dermal toxicity in 4-bromobenzoyl chloride .

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